The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core structure is found in various biologically active molecules, including some with antitumor activity []. The alkyne functional group ((trimethylsilyl)ethynyl) could be a site for further chemical modification to target specific biological processes. However, further research is needed to determine the specific properties and potential applications of this molecule.
Scientific databases and publications can be searched for information on tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some resources you can explore:
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique pyrrolo[2,3-b]pyridine framework. This compound is notable for incorporating a tert-butyl ester and a trimethylsilyl ethynyl group, which contribute to its chemical reactivity and potential applications in various fields. The molecular formula of this compound is C₁₈H₂₄N₂O₂Si, with a molecular weight of 328.49 g/mol .
Research indicates that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations. Its interaction with specific enzymes or receptors could modulate biological pathways, contributing to its therapeutic potential .
The synthesis of tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step procedures:
This compound has numerous applications across various fields:
Interaction studies have shown that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can bind to various biological targets. These interactions may lead to changes in enzyme activity or receptor signaling pathways, highlighting its potential as a lead compound for drug development. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic efficacy .
Several compounds share structural similarities with tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | C₁₃H₁₆N₂O₂ | Different core structure and substituents |
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₄H₁₈N₂O₃ | Hydroxymethyl group instead of trimethylsilyl ethynyl |
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate | C₁₅H₁₉N₂O₄ | Dicarboxylic acid structure instead of carboxylate |
These compounds exhibit variations in their substituents and core structures, leading to differences in their chemical reactivity and potential applications. The unique combination of functional groups in tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate distinguishes it from these similar compounds, potentially enhancing its utility in medicinal chemistry and material science applications .
Retrosynthetic analysis serves as the cornerstone of synthetic planning for complex heterocyclic compounds such as tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate [1] [2] [3]. This strategic disconnection approach involves systematically breaking down the target molecule into simpler precursor fragments that can be assembled through well-established synthetic transformations [4].
The retrosynthetic analysis of the target compound reveals several key disconnection points [5]. The most logical primary disconnection occurs at the carbon-carbon triple bond at position 3, which suggests a Sonogashira cross-coupling reaction between a 3-halopyrrolo[2,3-b]pyridine intermediate and trimethylsilylacetylene [6] [7]. This disconnection is particularly attractive because it allows for the introduction of the alkyne functionality at a late stage in the synthesis, minimizing potential side reactions [8].
A secondary disconnection involves the tert-butoxycarbonyl protecting group at nitrogen-1, which can be traced back to the parent pyrrolo[2,3-b]pyridine core through a standard Boc protection reaction [9] [10]. This protection strategy is essential for controlling regioselectivity during subsequent functionalization steps [11].
The tertiary disconnection focuses on the 5-methyl substituent, which can be installed through various approaches including direct alkylation of a suitable pyrrolo[2,3-b]pyridine precursor or through ring formation strategies that incorporate the methyl group during cyclization [12] [13].
Key starting materials for the synthesis include 5-methylpyrrolo[2,3-b]pyridine, which serves as the core heterocyclic framework [15]. This compound can be prepared through established methodologies involving the cyclization of appropriately substituted 2-aminopyrroles with 1,3-dicarbonyl compounds [13]. Alternative approaches include the use of 2-amino-4-cyanopyrroles as precursors for pyrrolo[2,3-b]pyridine formation [13].
Functional group precursors are equally important in the synthetic planning. Trimethylsilylacetylene serves as the alkyne coupling partner for the Sonogashira reaction [16] [17]. Di-tert-butyl dicarbonate functions as the Boc protecting reagent [10] [11], while various halogenating agents can be employed to install the halogen functionality required for cross-coupling reactions [9].
The availability and cost considerations of starting materials significantly influence the choice of synthetic route [18]. Commercial availability of 5-methylpyrrolo[2,3-b]pyridine derivatives varies, and in many cases, these compounds must be synthesized from more basic precursors such as substituted pyridines and pyrroles [14] [19].
The Sonogashira cross-coupling reaction represents the most efficient method for installing the trimethylsilylethynyl group at position 3 of the pyrrolo[2,3-b]pyridine core [6] [7] [20]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes under relatively mild conditions [8].
Palladium catalyst selection is crucial for achieving high yields and selectivity in Sonogashira coupling reactions [6] [21]. The most commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride [6]. These traditional phosphine-ligated catalysts have demonstrated excellent performance in the coupling of pyrrolo[2,3-b]pyridine substrates [20].
Advanced catalyst systems have emerged to address the limitations of traditional catalysts [22] [23]. N-heterocyclic carbene palladium complexes have shown remarkable efficiency, allowing catalyst loadings as low as 0.01 mol% while maintaining excellent yields [22]. These catalysts offer improved stability and functional group tolerance, making them particularly suitable for complex heterocyclic substrates [8].
Catalyst optimization parameters include metal loading, ligand selection, and catalyst activation methods [24]. Typical palladium loadings range from 0.01 to 5 mol%, with higher loadings required for challenging substrates or when using less active catalyst systems [20] [24]. The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the synthesis, including scale considerations and product purification requirements [23].
Copper co-catalysis plays a critical role in facilitating Sonogashira coupling reactions [6] [7]. Copper(I) iodide is the most widely used co-catalyst, typically employed at loadings of 1-10 mol% [20]. The copper co-catalyst activates the terminal alkyne through the formation of a copper acetylide intermediate, which undergoes transmetallation with the palladium complex [8].
Alternative copper sources include copper(I) bromide, copper(I) chloride, and copper(I) thiophene-2-carboxylate [23]. These alternative copper sources may offer advantages in specific reaction conditions or with particular substrate combinations [20]. The choice of copper co-catalyst can influence both the reaction rate and the selectivity of the coupling process [23].
Copper-free protocols have been developed to address concerns about copper contamination in pharmaceutical applications [23] [8]. These protocols rely on modified palladium catalysts and optimized reaction conditions to achieve efficient coupling without copper co-catalysis [8]. However, copper-free conditions often require higher catalyst loadings and more forcing reaction conditions [23].
Solvent selection significantly impacts the efficiency of Sonogashira coupling reactions [24] [25]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran are commonly employed [24] [26]. The solvent choice affects catalyst solubility, substrate compatibility, and reaction kinetics [25].
Temperature optimization represents a critical parameter for balancing reaction rate and selectivity [24]. Most Sonogashira reactions proceed efficiently at temperatures between 25-100°C [24]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and increased side product formation [20].
Base selection and concentration influence both the reaction rate and the product distribution [27]. Triethylamine is the most commonly used base, although potassium carbonate and sodium acetate have also proven effective [27]. The base serves multiple functions, including neutralization of the hydrogen halide byproduct and facilitation of the copper acetylide formation [6].
The catalytic cycle of Sonogashira coupling involves three key elementary steps: oxidative addition, transmetallation, and reductive elimination [28] [29]. The reaction proceeds through dual catalytic cycles involving both palladium and copper species [6] [8]. Understanding these mechanistic details enables rational optimization of reaction conditions and catalyst design [28].
Rate-determining steps can vary depending on the substrate structure and reaction conditions [30]. For electron-rich aryl halides, oxidative addition is typically rate-determining, while electron-deficient substrates may undergo rapid oxidative addition followed by rate-determining transmetallation [28]. Computational studies have provided valuable insights into the energetics of these elementary steps [28].
Kinetic considerations include the effect of substrate concentration, catalyst loading, and temperature on reaction rates [31]. Kinetic studies have revealed that the reaction follows a complex mechanism involving pre-equilibria and multiple intermediates [31]. These mechanistic insights have guided the development of improved catalytic systems and reaction protocols [32].
Protection strategies are essential for the successful synthesis of complex molecules containing multiple reactive functional groups [33] [34]. In the synthesis of tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, both the pyrrole nitrogen and potential alcohol functionalities require protection during various synthetic transformations [35] [36].
Boc protection methodology represents one of the most reliable and widely used nitrogen protection strategies in organic synthesis [10] [11]. The protection of pyrrolo[2,3-b]pyridine nitrogen using di-tert-butyl dicarbonate proceeds under mild basic conditions, typically employing triethylamine or 4-dimethylaminopyridine as the base [9] [10].
Reaction conditions for Boc protection have been extensively optimized for pyrrolo[2,3-b]pyridine substrates [10]. The reaction typically proceeds at room temperature in dichloromethane or tetrahydrofuran as the solvent [9]. Catalyst loadings of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole can enhance reaction efficiency, particularly for challenging substrates [10].
Functional group compatibility of Boc protection makes it particularly attractive for complex synthetic sequences [11]. The Boc group is stable under basic conditions and neutral hydrogenation conditions, allowing for a wide range of subsequent transformations [11]. Deprotection can be achieved under mildly acidic conditions using trifluoroacetic acid or hydrogen chloride in organic solvents [11].
Trimethylsilyl ether formation provides an effective method for protecting alcohol functionalities during synthesis [33] [35]. The trimethylsilyl group can be installed using trimethylsilyl chloride in the presence of imidazole or triethylamine as the base [34] [35]. This protection strategy is particularly valuable due to the ease of installation and removal under mild conditions [33].
Mechanistic aspects of trimethylsilyl protection involve an SN2-silicon mechanism where the nucleophilic oxygen attacks the silicon center [33]. The reaction proceeds through a five-coordinate silicon intermediate, leading to the formation of the silyl ether bond and elimination of chloride [34].
Deprotection strategies for trimethylsilyl ethers include treatment with fluoride sources such as tetrabutylammonium fluoride or acidic conditions [37] [34]. The high affinity of fluoride for silicon makes fluoride-mediated deprotection particularly efficient and selective [37]. Alternative deprotection methods include treatment with aqueous acid or basic conditions [35].
Regioselective functionalization of pyrrolo[2,3-b]pyridine systems requires careful consideration of the electronic and steric factors that influence reactivity patterns [38] [39] [40]. The electron-deficient pyridine ring and electron-rich pyrrole ring create distinct reactivity profiles that can be exploited for selective functionalization [41].
Electrophilic aromatic substitution reactions on pyrrolo[2,3-b]pyridine systems predominantly occur at the 3-position of the pyrrole ring [2]. This regioselectivity is attributed to the electron-rich nature of the pyrrole ring and the directing effects of the nitrogen atom [41]. Bromination and iodination reactions typically proceed with high regioselectivity at this position [15].
Nucleophilic substitution reactions can be employed for functionalization of the pyridine ring, particularly when electron-withdrawing groups are present [38] [39]. The development of nucleophilic aromatic substitution protocols has enabled the introduction of various functional groups at specific positions of the pyridine ring [40].
Cross-coupling methodologies have revolutionized the regioselective functionalization of heterocyclic systems [42]. The installation of halogen functionalities at specific positions enables subsequent cross-coupling reactions with high regioselectivity [43]. This approach allows for the modular assembly of complex substitution patterns [42].
Cyclization approaches offer alternative routes to pyrrolo[2,3-b]pyridine systems that may be advantageous for specific substitution patterns [14] [19]. The cyclization of 2-aminopyrrole derivatives with appropriately substituted carbonyl compounds represents a well-established approach [13]. This methodology allows for the introduction of substituents during the ring-forming step [44].
Multi-component reactions have emerged as powerful tools for the construction of complex heterocyclic systems [14]. These reactions enable the assembly of multiple components in a single transformation, often with excellent regioselectivity and functional group tolerance [19]. The development of multi-component approaches to pyrrolo[2,3-b]pyridine systems has expanded the synthetic options available [14].
Cascade reactions provide efficient routes to complex ring systems through sequential bond-forming processes [45]. These reactions can construct multiple rings and install several functional groups in a single operation [45]. The design of cascade sequences requires careful consideration of the compatibility of the individual reaction steps [45].
Sequential functionalization strategies enable the controlled introduction of multiple functional groups with high regioselectivity [46]. The order of functional group installation is critical for achieving the desired substitution pattern while avoiding unwanted side reactions [47] [48]. Careful planning of the synthetic sequence can minimize the number of protection and deprotection steps required [49].
Late-stage functionalization approaches allow for the introduction of functional groups at advanced intermediates in the synthesis [50]. This strategy can be particularly valuable for the preparation of analogs and for optimizing synthetic efficiency [51]. Late-stage functionalization often requires the development of specialized reaction conditions that are compatible with the existing functional groups [52].
Orthogonal protection strategies enable the selective manipulation of different functional groups within the same molecule [46]. The use of orthogonal protecting groups allows for the sequential installation and modification of functional groups without interference [49]. This approach is particularly important for complex molecules containing multiple reactive sites [48].
Industrial synthesis requirements for pyrrolo[2,3-b]pyridine derivatives present unique challenges related to cost, safety, and environmental impact [18] [53]. Scale-up from laboratory to industrial production requires optimization of reaction conditions, catalyst systems, and purification procedures [18]. The availability and cost of starting materials become critical factors at larger scales [54].
Process optimization for large-scale synthesis focuses on maximizing yield while minimizing waste and reducing production costs [55] [30]. This optimization often requires the development of alternative synthetic routes that are more suitable for industrial production [18]. Continuous flow processing has emerged as an attractive option for scaling up cross-coupling reactions [30] [26].
Safety considerations become paramount at industrial scales, particularly for reactions involving pyrophoric reagents or highly exothermic transformations [18]. The development of safer alternative reagents and reaction conditions is often necessary for industrial implementation [53]. Process hazard analysis and risk assessment are essential components of industrial process development [53].
Catalyst recovery and recycling strategies are important for economic viability at industrial scales [23]. The development of heterogeneous catalysts or catalyst recovery protocols can significantly reduce production costs [23]. Catalyst contamination in the final product must be carefully controlled to meet regulatory requirements [29].
Green chemistry principles are increasingly important in the design of synthetic routes for pharmaceutical and fine chemical applications [56] [57] [58]. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes [59] [60]. These principles emphasize waste prevention, atom economy, safer solvents, and energy efficiency [57].
Solvent selection plays a crucial role in green synthesis approaches [56] [58]. The replacement of traditional organic solvents with greener alternatives such as water, ionic liquids, or supercritical carbon dioxide can significantly reduce environmental impact [58] [60]. Solventless reactions represent the ultimate goal in green synthesis [61].
Catalytic efficiency is a key component of sustainable synthesis [57] [59]. The development of more active and selective catalysts enables the use of lower catalyst loadings and milder reaction conditions [59]. Biocatalysis and organocatalysis offer environmentally benign alternatives to traditional metal catalysis [58] [61].
Energy efficiency considerations include the use of microwave heating, ultrasound activation, and flow chemistry to reduce energy consumption [60] [61]. These alternative energy sources can accelerate reactions and improve selectivity while reducing overall energy requirements [58]. The optimization of reaction conditions to operate at lower temperatures and pressures contributes to energy efficiency [57].